4-Toluenesulfonylacetic acid

Description

The exact mass of the compound 4-Toluenesulphonylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46893. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

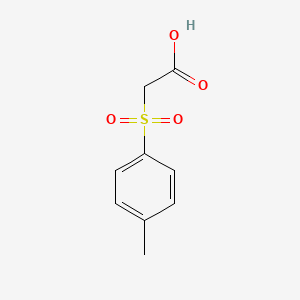

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDHXMBUTDLAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192573 | |

| Record name | 4-Toluenesulphonylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-96-0 | |

| Record name | 2-[(4-Methylphenyl)sulfonyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluenesulphonylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3937-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Toluenesulphonylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tolylsulphonyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TOLUENESULFONYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YID78NF77O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Toluenesulfonylacetic Acid from p-Toluenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-Toluenesulfonylacetic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology follows a robust three-step reaction sequence starting from the readily available p-toluenesulfonyl chloride.

Introduction

This compound and its derivatives are important intermediates in the development of various pharmaceutical compounds. Their synthesis from p-toluenesulfonyl chloride is a common requirement in many research and development laboratories. This document outlines a reliable synthetic route, providing detailed experimental procedures, quantitative data, and a visual representation of the workflow to ensure reproducibility and scalability.

Overall Reaction Scheme

The synthesis proceeds via three key steps:

-

Reduction of p-toluenesulfonyl chloride to its corresponding sulfinate salt, sodium p-toluenesulfinate.

-

Nucleophilic substitution of ethyl chloroacetate with sodium p-toluenesulfinate to form the intermediate, ethyl 4-toluenesulfonylacetate.

-

Hydrolysis of the ester intermediate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Sodium p-Toluenesulfinate

This procedure is adapted from a well-established method described in Organic Syntheses.[1]

Reaction:

Materials and Equipment:

-

p-Toluenesulfonyl chloride

-

Zinc dust (90-100% pure)

-

Sodium hydroxide (12 N solution)

-

Sodium carbonate (powdered)

-

Water

-

12-L crock or large reaction vessel

-

Mechanical stirrer

-

Steam source

-

Large Buchner funnel and filter flask

Procedure:

-

In a 12-L crock equipped with a mechanical stirrer and a steam inlet, add 3 liters of water.

-

Heat the water to 70°C using a direct steam feed.

-

Turn off the steam and add 400 g of zinc dust to the hot water with stirring.

-

Gradually add 500 g of finely ground p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature of the reaction mixture will rise to about 80°C.

-

Continue stirring for an additional 10 minutes after the final addition of p-toluenesulfonyl chloride.

-

Reintroduce steam and heat the mixture to 90°C. Avoid overheating to prevent bumping.

-

Turn off the steam and add 250 mL of 12 N sodium hydroxide solution.

-

Add powdered sodium carbonate in 50 g portions until the mixture is strongly alkaline. Be cautious as frothing will occur.

-

Filter the hot mixture by suction through a large Buchner funnel.

-

Transfer the filter cake (containing unreacted zinc) back to the reaction vessel, add 750 mL of water, and heat with steam with stirring for 10 minutes.

-

Filter the mixture and combine the filtrate with the main solution.

-

Evaporate the combined filtrates to a volume of approximately 1 L, or until crystal formation is observed at the edges.

-

Cool the solution to induce crystallization of sodium p-toluenesulfinate dihydrate.

-

Collect the crystals by suction filtration and air-dry them.

Step 2: Synthesis of Ethyl 4-Toluenesulfonylacetate

This protocol is based on standard nucleophilic substitution reactions involving sulfinate salts.

Reaction:

Materials and Equipment:

-

Sodium p-toluenesulfinate dihydrate

-

Ethyl chloroacetate

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 1-L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dried sodium p-toluenesulfinate from Step 1 in 500 mL of 95% ethanol by heating.

-

Slowly add a molar equivalent of ethyl chloroacetate to the refluxing solution over 15-20 minutes.

-

Continue to reflux the reaction mixture for 3 hours.

-

After cooling to room temperature, a precipitate of sodium chloride will form.

-

Filter the mixture by suction to remove the sodium chloride.

-

The filtrate contains the desired product, ethyl 4-toluenesulfonylacetate. This solution can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude ester.

Step 3: Hydrolysis of Ethyl 4-Toluenesulfonylacetate

This procedure is adapted from a general method for ester hydrolysis.[2]

Reaction:

Materials and Equipment:

-

Crude ethyl 4-toluenesulfonylacetate solution or isolated ester

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

If starting from the filtrate of Step 2, first remove the ethanol under reduced pressure.

-

Dissolve the crude ethyl 4-toluenesulfonylacetate in a 2:1 mixture of THF and water.

-

Add approximately 5 equivalents of lithium hydroxide monohydrate to the stirred solution.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Carefully acidify the aqueous layer to a pH of 3-4 with the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer again with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization.

Quantitative Data Summary

| Step | Reactant 1 | Moles (approx.) | Reactant 2 | Moles (approx.) | Product | Theoretical Yield (moles) |

| 1 | p-Toluenesulfonyl chloride | 2.6 | Zinc dust | 5.5-6.1 | Sodium p-toluenesulfinate dihydrate | 2.6 |

| 2 | Sodium p-toluenesulfinate | 1.0 | Ethyl chloroacetate | 1.02 | Ethyl 4-toluenesulfonylacetate | 1.0 |

| 3 | Ethyl 4-toluenesulfonylacetate | 1.0 | Lithium hydroxide | 5.0 | This compound | 1.0 |

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable set of protocols for the synthesis of this compound from p-toluenesulfonyl chloride. By following these procedures, researchers and drug development professionals can reliably produce this key synthetic intermediate. The provided data and workflow diagram offer a clear and concise overview of the entire process, facilitating efficient and successful execution in the laboratory.

References

An In-depth Technical Guide to the Formation of 4-Toluenesulfonylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Toluenesulfonylacetic acid, also known as 2-tosylacetic acid, is a valuable organic compound utilized in various synthetic applications within the pharmaceutical and chemical industries. Its structure, incorporating both a carboxylic acid and a sulfonyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the primary mechanism for the formation of this compound, detailed experimental protocols, and relevant quantitative data to support researchers in its synthesis and application.

Core Mechanism of Formation: A Nucleophilic Substitution Approach

The principal pathway for the synthesis of this compound involves a bimolecular nucleophilic substitution (SN2) reaction. This process is characterized by the attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group.

In this specific synthesis, the key reactants are:

-

Nucleophile: The p-toluenesulfinate anion, typically derived from a salt such as sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na).

-

Electrophile: A haloacetic acid derivative, most commonly chloroacetic acid (ClCH₂COOH) or its ester, ethyl chloroacetate (ClCH₂COOCH₂CH₃).

The reaction proceeds as the sulfur atom of the p-toluenesulfinate anion, a potent nucleophile, attacks the α-carbon of the chloroacetic acid derivative. This concerted step leads to the formation of a new carbon-sulfur bond and the simultaneous cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group. When an ester of chloroacetic acid is used, a subsequent hydrolysis step is necessary to yield the final carboxylic acid product.

Visualizing the Reaction Pathway

The following diagram illustrates the SN2 mechanism for the formation of this compound from sodium p-toluenesulfinate and chloroacetic acid.

Caption: SN2 mechanism for the formation of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for nucleophilic substitution reactions and can be adapted for the synthesis of this compound.

Protocol 1: Synthesis from Sodium p-Toluenesulfinate and Chloroacetic Acid

Materials:

-

Sodium p-toluenesulfinate (1 equivalent)

-

Chloroacetic acid (1.1 equivalents)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenesulfinate and sodium carbonate in DMF.

-

Slowly add a solution of chloroacetic acid in DMF to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl to precipitate the product.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Protocol 2: Synthesis using Ethyl Chloroacetate followed by Hydrolysis

Materials:

-

Sodium p-toluenesulfinate (1 equivalent)

-

Ethyl chloroacetate (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Ethanol or Acetonitrile

-

Sodium hydroxide (NaOH) solution (10%)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ester Formation: In a round-bottom flask, suspend sodium p-toluenesulfinate and potassium carbonate in ethanol.

-

Add ethyl chloroacetate dropwise to the suspension while stirring.

-

Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-toluenesulfonylacetate.

-

Hydrolysis: Dissolve the crude ester in a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with 1 M HCl to a pH of approximately 2.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude this compound.

-

Purify by recrystallization.

Quantitative Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀O₄S | [1] |

| Molecular Weight | 214.24 g/mol | [1] |

| Melting Point | 117 °C | [1] |

| Typical Solvents | DMF, DMSO, Ethanol, Acetonitrile | [2] |

| Typical Bases | K₂CO₃, Na₂CO₃ | [2] |

| Reaction Temperature | 80-100 °C (direct), Reflux (ester route) | [2] |

| Anticipated Yield | 70-90% (based on analogous reactions) |

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is reliably achieved through a well-understood SN2 mechanism. By employing sodium p-toluenesulfinate as the nucleophile and a chloroacetic acid derivative as the electrophile, researchers can synthesize this valuable compound in good yields. The provided protocols and data serve as a robust foundation for the successful laboratory-scale production of this compound, enabling its further application in the development of novel chemical entities.

References

4-Toluenesulfonylacetic acid CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Toluenesulfonylacetic acid, a versatile organic compound. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Chemical Identity and Properties

This compound, also known as (p-tolylsulfonyl)acetic acid, is a sulfone derivative of acetic acid. Its structure features a p-toluenesulfonyl group attached to the alpha-carbon of a carboxylic acid. This compound serves as a valuable building block in organic synthesis.

Physical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄S[1] |

| Molecular Weight | 214.24 g/mol [1][2] |

| Appearance | White to light yellow powder or crystals[1] |

| Melting Point | 117-119 °C[1] |

| Solubility | Insoluble in water[1] |

| Synonyms | 2-tosylacetic acid, p-Toluenesulfonylacetic acid, (4-methylphenyl)sulfonylacetic acid[1] |

Synthesis of this compound: Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. The synthesis is a two-step process involving the preparation of sodium p-toluenesulfinate followed by its reaction with ethyl chloroacetate and subsequent hydrolysis.

Step 1: Preparation of Sodium p-Toluenesulfinate

Materials:

-

p-Toluenesulfonyl chloride

-

Zinc dust

-

Water

-

Sodium carbonate

Procedure:

-

In a large beaker, suspend p-toluenesulfonyl chloride in water.

-

Gradually add zinc dust to the suspension while stirring. The reaction is exothermic and the temperature should be monitored.

-

After the addition of zinc is complete, continue stirring until the reaction is complete (as indicated by the disappearance of the sulfonyl chloride).

-

Filter the reaction mixture to remove any unreacted zinc and other solid byproducts.

-

To the filtrate, add a solution of sodium carbonate to precipitate the zinc salts.

-

Filter the mixture to remove the zinc carbonate precipitate.

-

The resulting filtrate contains sodium p-toluenesulfinate. This solution can be used directly in the next step or the salt can be isolated by evaporation of the water.

Step 2: Synthesis of this compound

Materials:

-

Sodium p-toluenesulfinate solution (from Step 1)

-

Ethyl chloroacetate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

To the aqueous solution of sodium p-toluenesulfinate, add an equal volume of ethanol.

-

Add ethyl chloroacetate to the solution and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

-

After hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Acidify the solution with hydrochloric acid until a precipitate forms.

-

Collect the crude this compound by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

Dry the purified crystals under vacuum.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

Solubility of 4-Toluenesulfonylacetic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As noted, specific quantitative solubility data for 4-Toluenesulfonylacetic acid in various organic solvents is not found in the reviewed literature. To facilitate the systematic collection of this information, the following table structure is recommended for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Methanol | Gravimetric | |||

| Ethanol | Gravimetric | |||

| Acetone | Gravimetric | |||

| Ethyl Acetate | Gravimetric | |||

| Dichloromethane | Gravimetric | |||

| Toluene | Gravimetric | |||

| User-defined |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of choice. This protocol is synthesized from established methods for solubility determination of organic compounds.[3][4][5][6][7]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Vials with screw caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Glass weighing dishes or beakers

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.

-

To verify that equilibrium has been reached, samples of the supernatant can be taken at different time intervals (e.g., 24, 48, and 72 hours). Equilibrium is achieved when consecutive measurements of solubility are consistent.

-

-

Sampling:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a syringe. To prevent premature crystallization of the solute, the syringe can be pre-warmed to the experimental temperature.

-

Attach a syringe filter to the syringe and dispense the filtered supernatant into a pre-weighed glass weighing dish. The filter will remove any remaining solid microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the weighing dish containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of thermal degradation.

-

Once the solvent has completely evaporated, transfer the weighing dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the solid residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty weighing dish from the final constant mass.

-

The solubility can be expressed in various units:

-

g/100 mL: (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

-

mol/L: (Mass of residue (g) / Molecular weight of solute ( g/mol )) / (Volume of supernatant taken (mL) / 1000 mL/L)

-

-

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the properties of the solvent, based on the principle of "like dissolves like".[3][8]

-

Polarity: this compound possesses both a polar sulfonic acid group and a polar carboxylic acid group, along with a less polar tolyl group. Therefore, it is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. General principles suggest that sulfonic acids are typically soluble in water and polar organic solvents.[9]

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH in the carboxylic acid) and hydrogen bond acceptors (the oxygen atoms in the sulfonyl and carboxyl groups) allows for strong interactions with protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone).

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.

-

pH: In aqueous or protic solvents, the acidity of the medium can influence the ionization state of the carboxylic acid and sulfonic acid groups, which in turn affects solubility.[10]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key relationships influencing the solubility of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. toku-e.com [toku-e.com]

- 7. srisyn.com [srisyn.com]

- 8. researchgate.net [researchgate.net]

- 9. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of 4-Toluenesulfonylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Toluenesulfonylacetic acid (CAS No. 3937-96-0), a compound of interest in pharmaceutical and chemical research. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: 2-((4-Methylphenyl)sulfonyl)acetic acid

-

Molecular Formula: C₉H₁₀O₄S

-

Molecular Weight: 214.24 g/mol

-

Appearance: White to light yellow crystalline powder

-

Melting Point: 117-119 °C

-

Solubility: Insoluble in water

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information has been predicted based on the chemical structure of this compound and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10-12 | Singlet (broad) | 1H | -COOH (Carboxylic acid proton) |

| ~ 7.8 | Doublet | 2H | Aromatic protons (ortho to -SO₂) |

| ~ 7.4 | Doublet | 2H | Aromatic protons (meta to -SO₂) |

| ~ 4.2 | Singlet | 2H | -CH₂- (Methylene protons) |

| ~ 2.4 | Singlet | 3H | -CH₃ (Toluene methyl protons) |

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | -COOH (Carboxylic acid carbon) |

| ~ 145 | Aromatic carbon (-C-SO₂) |

| ~ 140 | Aromatic carbon (-C-CH₃) |

| ~ 130 | Aromatic carbons (-CH) |

| ~ 128 | Aromatic carbons (-CH) |

| ~ 60 | -CH₂- (Methylene carbon) |

| ~ 21 | -CH₃ (Toluene methyl carbon) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its functional groups.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid)[1][2][3][4][5] |

| ~ 3030 | Medium | C-H stretch (Aromatic) |

| ~ 2920 | Medium | C-H stretch (Aliphatic -CH₂- and -CH₃) |

| ~ 1710 | Strong | C=O stretch (Carboxylic acid)[1][2][3][4][5] |

| ~ 1600, 1495 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~ 1350, 1150 | Strong | S=O stretch (Sulfonyl group) |

| ~ 1300 | Medium | C-O stretch (Carboxylic acid)[1] |

| ~ 920 | Medium, Broad | O-H bend (Carboxylic acid)[1] |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 214 | Molecular ion [M]⁺ |

| 169 | [M - COOH]⁺ |

| 155 | [M - CH₂COOH]⁺ or [C₇H₇SO₂]⁺ (p-toluenesulfonyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

Process and reference the spectrum similarly to the ¹H NMR.

-

FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of the resulting ions to generate the mass spectrum.

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound is outlined below.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Enduring Legacy of the Tosyl Group: A Technical Guide to its Historical Applications in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the p-toluenesulfonyl group, or "tosyl" group, has played a pivotal and transformative role for over a century. Derived from p-toluenesulfonyl chloride (TsCl), this versatile functionality has been instrumental in the development of modern synthetic methodology. Its ability to convert poor leaving groups into excellent ones, its utility as a robust protecting group, and its central role in powerful carbon-carbon bond-forming reactions have made it an indispensable tool for chemists. This in-depth technical guide explores the core historical applications of tosyl-containing reagents, providing detailed experimental protocols from seminal works, quantitative data, and logical workflows to offer a comprehensive understanding of their enduring impact on chemical synthesis.

The Tosyl Group as a Leaving Group in Nucleophilic Substitution Reactions

One of the earliest and most significant applications of tosyl-containing reagents was the conversion of alcohols, which are notoriously poor leaving groups, into alkyl tosylates. This transformation dramatically enhances the substrate's reactivity towards nucleophilic substitution, enabling a wide range of synthetic transformations that would otherwise be unfeasible.

The Williamson Ether Synthesis: An Early Application

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis.[1] While traditionally employing alkyl halides, the use of alkyl tosylates as electrophiles provided a valuable alternative, particularly for substrates where the corresponding halide is difficult to prepare or prone to side reactions.[1][2] The reaction proceeds via an SN2 mechanism, involving the backside attack of an alkoxide on the carbon bearing the tosylate leaving group.[1][2]

The following protocol is a general representation of how an alkyl tosylate would be used in a Williamson ether synthesis.

Step 1: Tosylation of the Alcohol

To a solution of the primary or secondary alcohol (1.0 eq.) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq.). The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The reaction mixture is then poured into cold, dilute HCl and extracted with diethyl ether. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the alkyl tosylate.

Step 2: Ether Formation

The alkoxide is prepared by dissolving the desired alcohol in a suitable solvent (e.g., THF) and adding a strong base such as sodium hydride (1.1 eq.) at 0 °C. To this solution, the alkyl tosylate (1.0 eq.) is added, and the reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is then quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to afford the ether.

Quantitative Data: Leaving Group Ability

The efficacy of the tosylate group as a leaving group is rooted in the stability of the resulting tosylate anion, which is the conjugate base of the strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This stability is due to the delocalization of the negative charge across the sulfonyl group.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of SN2 Reaction (vs. Cl⁻) |

| I⁻ | HI | -10 | ~2 |

| Br⁻ | HBr | -9 | ~1.5 |

| OTs⁻ | TsOH | -2.8 | ~100 |

| Cl⁻ | HCl | -7 | 1 |

| F⁻ | HF | 3.2 | ~10⁻⁵ |

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent.

The Tosyl Group as a Protecting Group

The tosyl group has also been historically employed as a protecting group for alcohols and amines due to its stability under a wide range of reaction conditions.[3]

Protection of Amines

Primary and secondary amines can be readily converted to their corresponding tosylamides by reaction with tosyl chloride in the presence of a base. The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine, effectively protecting it from reaction with electrophiles.

A solution of the aromatic amine (1.0 eq.) in aqueous NaOH (e.g., 10%) is vigorously stirred. A solution of p-toluenesulfonyl chloride (1.1 eq.) in a water-immiscible solvent like toluene or diethyl ether is added portion-wise. The reaction is stirred at room temperature until the disappearance of the starting amine. The organic layer is then separated, washed with water and brine, dried, and concentrated to yield the N-tosylated amine.[4]

Deprotection of Tosylamides

While the tosyl group is robust, it can be removed under specific, often harsh, conditions. Historical methods for the deprotection of tosylamides include treatment with strong acids like HBr in acetic acid or reductive cleavage using sodium in liquid ammonia.[3]

Tosylhydrazones in Alkene Synthesis: The Bamford-Stevens and Shapiro Reactions

A particularly innovative application of tosyl-containing reagents emerged with the development of reactions utilizing tosylhydrazones, which are readily prepared from the condensation of aldehydes or ketones with p-toluenesulfonylhydrazide. These reactions provide powerful methods for the synthesis of alkenes.

The Bamford-Stevens Reaction

Discovered by W. R. Bamford and T. S. Stevens in 1952, this reaction involves the treatment of a tosylhydrazone with a strong base to generate an alkene.[5][6] The reaction proceeds through the formation of a diazo intermediate. In protic solvents, this intermediate can be protonated to form a diazonium ion, which then loses nitrogen to generate a carbocation that eliminates to form the alkene. In aprotic solvents, the diazo compound can lose nitrogen to form a carbene, which then rearranges to the alkene.[5][7]

This protocol is adapted from a procedure in Organic Syntheses.[8]

Step 1: Synthesis of Benzaldehyde Tosylhydrazone

A slurry of p-toluenesulfonylhydrazide (0.078 mol) in absolute methanol (25 mL) is swirled as freshly distilled benzaldehyde (0.071 mol) is added rapidly. A mild exothermic reaction occurs, and the tosylhydrazone begins to crystallize within a few minutes. After 15 minutes, the mixture is cooled in an ice bath. The product is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum. The yield of benzaldehyde tosylhydrazone is typically 87–93%.[8]

Step 2: Formation of the Sodium Salt and Vacuum Pyrolysis

The benzaldehyde tosylhydrazone (0.05 mol) is dissolved in a 1.0 M solution of sodium methoxide in methanol (51 mL, 0.051 mol). The methanol is removed on a rotary evaporator, and the remaining solid is dried under high vacuum for 2 hours. The solid tosylhydrazone salt is then heated under vacuum (0.1 mm) in an oil bath. The temperature is raised from 90 °C to 220 °C over 1 hour. The product, phenyldiazomethane, distills as a red liquid and is collected in a receiver cooled to -50 °C. This diazo compound can then be used to generate the corresponding carbene for further reactions.[8]

| Ketone/Aldehyde | Base/Solvent | Product | Yield (%) |

| Benzaldehyde | NaOMe, then heat (vacuum pyrolysis) | Styrene (via carbene) | 76-80 (of diazo intermediate) |

| Cyclohexanone | Na/ethylene glycol | Cyclohexene | ~70 |

| Camphor | NaOMe/diglyme | Camphene | ~65 |

The Shapiro Reaction

In 1967, Robert H. Shapiro reported a modification of the tosylhydrazone decomposition that proceeds under milder conditions and with different regioselectivity.[9][10] The Shapiro reaction utilizes two equivalents of a strong base, typically an alkyllithium reagent, to generate a vinyllithium species. This intermediate can then be quenched with an electrophile, such as water, to produce an alkene. A key feature of the Shapiro reaction is that it generally forms the less substituted (kinetic) alkene, in contrast to the Bamford-Stevens reaction which often favors the more substituted (thermodynamic) product.[6][11]

The following is a general procedure for the Shapiro reaction.

To a solution of the tosylhydrazone (1.0 eq.) in an aprotic solvent such as THF or diethyl ether at -78 °C is added a solution of n-butyllithium (2.2 eq.) in hexanes. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled to 0 °C and quenched by the slow addition of water. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the alkene.

Conclusion

The historical applications of tosyl-containing reagents have left an indelible mark on the field of organic chemistry. From enabling fundamental transformations like the Williamson ether synthesis to providing sophisticated methods for alkene synthesis through the Bamford-Stevens and Shapiro reactions, the tosyl group has consistently proven its value. Its role as a reliable protecting group further underscores its versatility. The foundational principles established through the early exploration of tosyl chemistry continue to inform and inspire the development of new synthetic methods, solidifying the tosyl group's status as a cornerstone of modern organic synthesis. This guide serves as a testament to its rich history and enduring utility for chemists in all areas of research and development.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Shapiro Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Theoretical Stability of 4-Toluenesulfonylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for assessing the stability of 4-Toluenesulfonylacetic acid. In the absence of direct experimental or computational studies on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to propose potential decomposition pathways and outline robust protocols for their investigation. This guide is intended to serve as a foundational resource for researchers undertaking stability studies of this compound and related arylsulfonylacetic acids.

Introduction

This compound, a molecule incorporating both a carboxylic acid and a toluenesulfonyl group, presents an interesting case for stability analysis. The interaction between the electron-withdrawing sulfonyl group and the carboxyl group is expected to significantly influence its thermal and chemical stability. Understanding these stability characteristics is crucial for its handling, storage, and application in various scientific and industrial contexts, including drug development where stability is a critical parameter. This guide outlines the theoretical considerations for its stability and provides detailed experimental and computational methodologies for its comprehensive analysis.

Theoretical Stability and Plausible Decomposition Pathways

The stability of this compound is primarily dictated by the strength of its covalent bonds and the energetic favorability of potential decomposition routes. The presence of the strongly electron-withdrawing toluenesulfonyl group attached to the α-carbon of the acetic acid moiety is predicted to be the dominant factor influencing its decomposition.

Based on established principles of organic chemistry, two primary thermal decomposition pathways are proposed:

-

Decarboxylation: Carboxylic acids bearing an electron-withdrawing group on the α-carbon are known to undergo decarboxylation more readily than their unsubstituted counterparts.[1][2][3] The sulfonyl group in this compound is expected to stabilize the incipient carbanion formed upon the loss of carbon dioxide, thereby lowering the activation energy for this process. This is the most likely primary thermal decomposition pathway.

-

Desulfonylation: Cleavage of the carbon-sulfur bond is another plausible decomposition route. Arylsulfonic acids can undergo desulfonylation at elevated temperatures.[4] The stability of the resulting fragments will determine the favorability of this pathway.

Proposed Decomposition Mechanisms

Pathway 1: Decarboxylation

This pathway involves the elimination of carbon dioxide, a thermodynamically stable molecule. The proposed mechanism proceeds through a concerted transition state or a stepwise process involving the formation of a stabilized carbanion.

Caption: Proposed decarboxylation pathway of this compound.

Pathway 2: Desulfonylation

This pathway involves the cleavage of the C-S bond, leading to the formation of sulfur dioxide and other organic fragments.

Caption: Proposed desulfonylation pathway of this compound.

Data Presentation: A Framework for Analysis

While specific quantitative data for this compound is not available in the literature, the following tables provide a template for organizing and presenting data that would be obtained from the experimental and computational protocols outlined below.

Table 1: Thermal Analysis Data for this compound and Analogs

| Compound | Onset Decomposition T (°C) (TGA) | Peak Decomposition T (°C) (DTG) | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) (DSC) |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| p-Toluenesulfonic acid | ~200-300 (literature range for sulfonic acids) | ~106 (monohydrate) | ||

| Acetic acid | >400 (in gas phase) | ~16.6 | 192.1 |

Table 2: Computationally Derived Stability Metrics

| Bond | Bond Dissociation Energy (kcal/mol) |

| Cα - COOH | Data to be determined |

| Tolyl - SO2 | Data to be determined |

| SO2 - CH2 | Data to be determined |

Experimental Protocols

To empirically determine the stability of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess environmental effects on decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).[5][6]

-

Data Analysis: Plot mass loss (%) versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve) should be determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.[7]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature to a point above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Hold for 2 minutes to ensure complete melting.

-

Cool the sample back to 25 °C at 10 °C/min.

-

Perform a second heating scan under the same conditions to observe the glass transition and any changes in crystalline structure.[8]

-

-

Data Analysis: Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Analyze the thermogram for any other thermal events.

Evolved Gas Analysis (EGA) using TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer (MS).[9]

-

TGA Protocol: Follow the TGA protocol as described in section 5.1, using an inert atmosphere (helium is preferred for MS interfacing).

-

MS Protocol: The transfer line from the TGA to the MS should be heated to prevent condensation of evolved gases (e.g., 200-250 °C). The mass spectrometer should be set to scan a mass range relevant to the expected decomposition products (e.g., m/z 10-200).

-

Data Analysis: Correlate the mass loss events observed in the TGA with the detection of specific ions in the MS. For example, the detection of m/z 44 (CO2) would confirm decarboxylation, while m/z 64 (SO2) would indicate desulfonylation.

Computational Protocols

Density Functional Theory (DFT) calculations are a powerful tool for investigating the stability and decomposition mechanisms of molecules at an atomic level.[10][11][12]

Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the ground-state geometry and vibrational frequencies of this compound and its potential decomposition products.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Level of Theory: A suitable DFT functional and basis set should be chosen. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) basis set.[13]

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation.

-

Follow the optimization with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point energy, enthalpy, and Gibbs free energy).

-

Bond Dissociation Energy (BDE) Calculations

Objective: To computationally estimate the strength of key bonds and predict the most likely initial bond cleavage events.

Methodology:

-

Procedure: The BDE of a bond A-B is calculated as the enthalpy change of the homolytic cleavage reaction: A-B → A• + B•.

-

Calculations:

-

Perform geometry optimization and frequency calculations for the parent molecule (this compound) and the resulting radical fragments (e.g., 4-toluenesulfonylmethyl radical and •COOH, or toluenesulfonyl radical and •CH2COOH).

-

The BDE is then calculated as: BDE = [E(A•) + E(B•)] - E(A-B), where E represents the calculated total electronic and thermal energies of each species.[14]

-

Transition State Searching and Reaction Pathway Analysis

Objective: To map the potential energy surface for the proposed decomposition pathways and determine the activation energies.

Methodology:

-

Procedure:

-

For each proposed decomposition pathway (decarboxylation, desulfonylation), identify the reactant, product(s), and a plausible transition state (TS) structure.

-

Perform a transition state optimization (e.g., using the QST2 or QST3 method in Gaussian) to locate the saddle point on the potential energy surface.

-

A frequency calculation on the optimized TS structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located TS connects the desired reactant and product minima.

-

-

Data Analysis: The activation energy (Ea) for each pathway is the energy difference between the transition state and the reactant. The pathway with the lower activation energy is the kinetically favored decomposition route.

Logical Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for the theoretical and experimental assessment of the stability of this compound.

Caption: Integrated workflow for stability analysis of this compound.

Conclusion

While direct data on the stability of this compound is currently lacking in scientific literature, a robust theoretical and experimental framework can be established based on the known chemistry of its constituent functional groups and analogous compounds. The presence of the electron-withdrawing toluenesulfonyl group likely promotes decarboxylation as the primary thermal decomposition pathway. The comprehensive experimental and computational protocols detailed in this guide provide a clear roadmap for researchers to thoroughly investigate the stability of this molecule, generate crucial data for its safe handling and application, and contribute valuable knowledge to the field of organic chemistry and drug development.

References

- 1. Decarboxylation - Wikipedia [en.wikipedia.org]

- 2. Decarboxylation | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. particletechlabs.com [particletechlabs.com]

- 6. umw.edu.pl [umw.edu.pl]

- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eag.com [eag.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

The Genesis of a Key Synthetic Building Block: 4-Toluenesulfonylacetic Acid

A comprehensive overview of the discovery and pioneering synthesis of 4-Toluenesulfonylacetic acid, a versatile reagent in modern organic chemistry. This whitepaper details the early synthetic routes, experimental procedures, and physicochemical properties, providing a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 2-tosylacetic acid, is a valuable crystalline solid that has found extensive application in organic synthesis. Its utility stems from the presence of both a carboxylic acid and a sulfonyl group, which impart unique reactivity and allow it to serve as a versatile building block for the construction of complex molecules. This document provides an in-depth look at the foundational synthesis of this important compound, offering a detailed experimental protocol and a summary of its key quantitative data.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 3937-96-0 |

| Molecular Formula | C₉H₁₀O₄S |

| Molecular Weight | 214.24 g/mol |

| Melting Point | 117-118 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in methanol |

| IUPAC Name | 2-(4-methylphenyl)sulfonylacetic acid |

| Synonyms | 2-Tosylacetic acid, p-Toluenesulfonylacetic acid |

The First Synthesis: A Malonic Ester Approach

The initial synthesis of this compound was elegantly achieved through a procedure adapted from the well-established malonic ester synthesis. This multi-step process remains a fundamental and reliable method for the preparation of this reagent. The overall workflow involves the formation of a malonate enolate, followed by a nucleophilic attack on p-toluenesulfonyl chloride, and subsequent hydrolysis and decarboxylation to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the first synthesis of this compound.[1]

Step 1: Synthesis of 2-Tosylacetic acid [1]

This procedure is adapted from the general principles of malonic ester synthesis.[1]

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (2.3 g, 0.1 mol) in small portions to absolute ethanol (50 mL).[1]

-

Formation of the Enolate: Once all the sodium has reacted, add diethyl malonate (16.0 g, 0.1 mol) dropwise to the sodium ethoxide solution with stirring.[1]

-

Tosylation: Dissolve p-toluenesulfonyl chloride (19.1 g, 0.1 mol) in absolute ethanol (50 mL) and add this solution dropwise to the malonate enolate mixture.[1]

-

Hydrolysis and Decarboxylation: After cooling to room temperature, add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL). Reflux the mixture for another 3 hours to hydrolyze the ester groups.[1]

-

Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A white precipitate of 2-tosylacetic acid will form.[1]

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-tosylacetic acid. Recrystallization from a water/ethanol mixture can be performed for further purification.[1]

Step 2: Synthesis of 2-Tosylacetyl chloride [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 2-tosylacetic acid (10.7 g, 0.05 mol).[1]

-

Addition of Thionyl Chloride: Add thionyl chloride (11.9 g, 0.1 mol, 7.3 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.[1]

-

Reaction: Gently warm the mixture to 50-60°C and stir for 2-3 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.[1]

The logical progression from starting materials to the final product is a hallmark of classical organic synthesis, and this particular route provides a clear and instructive example of C-C bond formation and functional group manipulation.

Caption: Logical flow from starting materials to the final product.

Conclusion

The synthesis of this compound via the malonic ester route represents a significant development in the repertoire of synthetic organic chemists. This foundational work has paved the way for the widespread use of this reagent in the synthesis of a diverse array of compounds, including pharmaceuticals and other fine chemicals. The detailed protocol and data presented herein offer a valuable resource for researchers, enabling the reliable preparation of this key synthetic intermediate.

References

An In-depth Technical Guide on the Chemical Structure and Bonding in 4-Toluenesulfonylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Toluenesulfonylacetic acid, also known as 2-(p-toluenesulfonyl)acetic acid or tosylacetic acid, is a sulfone derivative of acetic acid. Its chemical structure, characterized by the presence of a tolyl group, a sulfonyl group, and a carboxylic acid moiety, imparts a unique combination of physical and chemical properties. This guide provides a comprehensive overview of the chemical structure, bonding, and relevant experimental data for this compound, catering to professionals in research and drug development.

Chemical Structure and Bonding

The molecular formula of this compound is C₉H₁₀O₄S, and its molecular weight is 214.24 g/mol . The molecule consists of a central sulfur atom bonded to two oxygen atoms, a p-tolyl group (a benzene ring substituted with a methyl group at the para position), and a methylene group which is in turn attached to a carboxylic acid group.

The bonding within the molecule is a combination of covalent bonds. The sulfonyl group features polar S=O double bonds, which are key to its chemical reactivity. The benzene ring of the tolyl group is aromatic, with delocalized pi electrons across the six carbon atoms. The carboxylic acid group is a classic functional group capable of hydrogen bonding and ionization.

Molecular Geometry

While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-(4-Methylphenylsulfonyl)succinamic acid, provides valuable insights into the expected bond lengths and angles of the tosyl group. The geometry around the sulfur atom is approximately tetrahedral. The benzene ring is planar, and the carboxylic acid group also tends to be planar.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3937-96-0 | [1] |

| Molecular Formula | C₉H₁₀O₄S | [1] |

| Molecular Weight | 214.24 g/mol | [1] |

| Melting Point | 117 °C | [1] |

| Appearance | White to light yellow to dark green powder to crystal | [1] |

| Solubility | Insoluble in water; Soluble in methanol | [1] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. Although a complete, publicly available dataset for the compound is limited, data from related compounds can provide expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methylene protons adjacent to the sulfonyl and carboxyl groups, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as two doublets in the aromatic region (around 7-8 ppm). The methyl protons would be a singlet around 2.4 ppm. The methylene protons would be a singlet, and its chemical shift would be influenced by the two electron-withdrawing groups. The carboxylic acid proton would be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the aromatic ring, the methyl carbon, the methylene carbon, and the carboxyl carbon. The carboxyl carbon would appear at the most downfield position (around 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

Asymmetric and symmetric S=O stretches from the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

-

C-H stretches from the aromatic and aliphatic portions.

-

C=C stretches from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 214. Fragmentation would likely involve the loss of the carboxylic acid group, the tolyl group, or parts of the sulfonyl moiety.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sodium p-toluenesulfinate with chloroacetic acid.

Workflow for the Synthesis of this compound

References

Methodological & Application

Application Notes and Protocols: Derivatization of Alcohols and Phenols with p-Toluenesulfonyl Chloride for Enhanced HPLC Analysis

Introduction

In high-performance liquid chromatography (HPLC), derivatization is a crucial technique used to modify analytes to enhance their detectability and improve chromatographic separation. This is particularly important for compounds that lack a strong chromophore, making them difficult to detect using common UV-Vis detectors. While the query specified 4-Toluenesulfonylacetic acid, the more prevalent and established derivatization agent for introducing the highly UV-active p-toluenesulfonyl (tosyl) group is p-Toluenesulfonyl chloride (TsCl) . This reagent readily reacts with nucleophilic functional groups such as hydroxyl (-OH) groups in alcohols and phenols, and amino (-NH2) groups in amines, to form stable tosylate or tosylamide derivatives, respectively. These derivatives exhibit strong UV absorbance, significantly improving detection limits.

These application notes provide a comprehensive overview and detailed protocols for the use of p-Toluenesulfonyl chloride as a pre-column derivatization reagent for the analysis of alcohols and phenols by HPLC.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol on the electrophilic sulfur atom of p-Toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. The resulting p-toluenesulfonate (tosylate) ester is a stable, non-polar molecule with a strong chromophore (the aromatic ring of the tosyl group), making it highly suitable for reverse-phase HPLC with UV detection.

The general reaction is as follows:

R-OH + CH₃C₆H₄SO₂Cl + Base → CH₃C₆H₄SO₂OR + Base·HCl (Alcohol/Phenol) + (p-Toluenesulfonyl chloride) → (Tosylate Ester)

Advantages of Derivatization with p-Toluenesulfonyl Chloride:

-

Enhanced UV Detection: The tosyl group is a strong chromophore, allowing for sensitive detection at wavelengths around 229 nm or 254 nm.

-

Improved Chromatographic Properties: Derivatization increases the hydrophobicity of polar analytes, leading to better retention and resolution on reverse-phase HPLC columns.

-

Stable Derivatives: The resulting tosylate esters are generally stable, allowing for reliable and reproducible analysis.

-

Versatility: The method is applicable to a wide range of primary and secondary alcohols, as well as phenols.

Experimental Protocols

Protocol 1: Derivatization of a Simple Alcohol (e.g., 1-Butanol) in an Aqueous Sample

This protocol describes the derivatization of a simple alcohol in an aqueous matrix, followed by extraction of the derivative for HPLC analysis.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

1-Butanol standard

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sample containing the alcohol of interest

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Sample Preparation:

-

To 1 mL of the aqueous sample (or a standard solution of 1-butanol), add 0.5 mL of pyridine in a screw-capped reaction vial.

-

-

Derivatization Reaction:

-

Add 100 mg of p-Toluenesulfonyl chloride to the vial.

-

Seal the vial and vortex thoroughly to mix.

-

Heat the reaction mixture at 60°C for 1 hour in a water bath or heating block.

-

Allow the reaction mixture to cool to room temperature.

-

-

Extraction of the Derivative:

-

Add 2 mL of dichloromethane (DCM) to the reaction vial.

-

Vortex vigorously for 1 minute to extract the tosylate derivative into the organic phase.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Wash the organic extract by adding 2 mL of 1 M HCl and vortexing for 30 seconds. Centrifuge and discard the upper aqueous layer.

-

Wash the organic extract again with 2 mL of 5% NaHCO₃ solution. Centrifuge and discard the upper aqueous layer.

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube and swirling.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the dried organic extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., acetonitrile/water, 60:40 v/v).

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the prepared sample into the HPLC system.

-

Workflow for Alcohol Derivatization

Caption: A flowchart illustrating the key steps in the derivatization and sample preparation of an alcohol for HPLC analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC analysis of tosylated derivatives. These values are representative and may vary depending on the specific analyte, instrumentation, and experimental conditions.

Table 1: HPLC Conditions for Analysis of Tosylated Alcohols

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| (e.g., 60:40 v/v Acetonitrile:Water) | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 229 nm or 254 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Table 2: Performance Characteristics for the HPLC-UV Method

| Analyte (as Tosylate) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| 1-Butanol Tosylate | 0.5 - 100 | > 0.999 | 0.1 | 0.5 |

| Phenol Tosylate | 0.2 - 50 | > 0.999 | 0.05 | 0.2 |

| Benzyl Alcohol Tosylate | 0.2 - 50 | > 0.998 | 0.08 | 0.2 |

(LOD: Limit of Detection, LOQ: Limit of Quantitation)

Signaling Pathways and Logical Relationships

Derivatization Reaction Mechanism

Caption: A diagram showing the reactants and products of the derivatization of an alcohol with p-Toluenesulfonyl chloride.

Troubleshooting and Method Optimization

-

Incomplete Derivatization: If low product yield is observed, ensure that the p-Toluenesulfonyl chloride is not hydrolyzed (stored in a desiccator) and that the pyridine is anhydrous. The reaction time and temperature can also be increased.

-

Interfering Peaks: The presence of excess derivatizing reagent can lead to a large peak in the chromatogram. The washing steps with HCl and NaHCO₃ are crucial for removing unreacted p-Toluenesulfonyl chloride and its hydrolysis product, p-toluenesulfonic acid.

-

Derivative Instability: While generally stable, tosylates can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to analyze the samples as soon as possible after preparation or store them at low temperatures (e.g., 4°C).